![molecular formula C22H18Cl2O3S B5193423 3-(2,4-dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone](/img/structure/B5193423.png)
3-(2,4-dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone, also known as Dibenzylideneacetone (DBA), is a yellow crystalline solid that has been widely used in scientific research for its unique chemical properties. DBA is a versatile compound that has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of DBA is not fully understood, but it is believed to act through multiple pathways. DBA has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, through the activation of caspase enzymes.
Biochemical and Physiological Effects:
DBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DBA has anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have antioxidant properties, which may protect against oxidative stress.
In vivo studies have shown that DBA can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DBA has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It has a wide range of applications in organic chemistry, biochemistry, and pharmacology. DBA is also relatively inexpensive, which makes it an attractive option for researchers on a budget.
However, there are also limitations to the use of DBA in lab experiments. It can be toxic in high concentrations, which may limit its use in certain applications. DBA can also be difficult to handle due to its sensitivity to air and moisture.
Orientations Futures
There are several future directions for research on DBA. One area of interest is the development of new synthetic methods for DBA and its derivatives. This could lead to the synthesis of new compounds with improved properties and applications.
Another area of interest is the study of the mechanism of action of DBA. Further research could help to elucidate the pathways through which DBA exerts its biochemical and physiological effects.
Finally, there is potential for the development of new therapeutic agents based on DBA. Its anti-inflammatory, anti-cancer, and anti-viral properties make it an attractive candidate for drug development. Further research could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
DBA can be synthesized through a simple reaction between benzaldehyde and acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of DBA. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of catalyst, solvent, and temperature.
Applications De Recherche Scientifique
DBA has been widely used in scientific research due to its unique chemical properties. It is a versatile compound that has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
In organic chemistry, DBA is used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. It can be used as a building block for the synthesis of complex organic molecules, such as natural products and pharmaceuticals.
In biochemistry, DBA is used as a ligand for the isolation and purification of proteins. It can also be used as a substrate for enzyme-catalyzed reactions, such as the formation of Schiff bases and Michael adducts.
In pharmacology, DBA has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. DBA has also been studied for its potential as a drug delivery agent, due to its ability to form stable complexes with various drugs.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2O3S/c1-15-7-10-18(11-8-15)28(26,27)22(19-12-9-17(23)13-20(19)24)14-21(25)16-5-3-2-4-6-16/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAVFBWHJVZARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

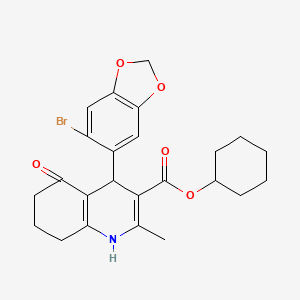
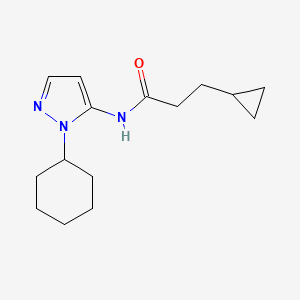

![5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5193379.png)
![3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5193386.png)
![4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5193404.png)
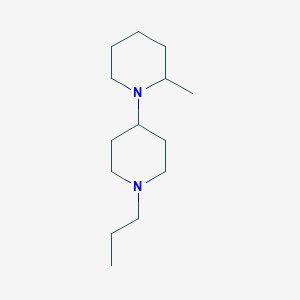
![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B5193411.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5193412.png)
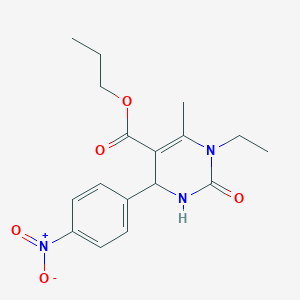
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5193430.png)
![1-(4-fluorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5193435.png)
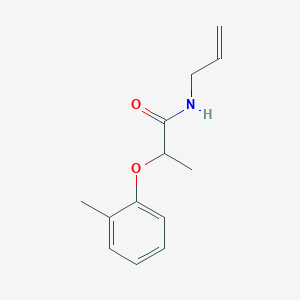
![2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5193446.png)